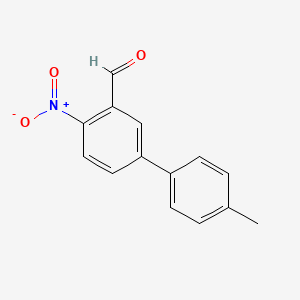

4'-Methyl-4-nitrobiphenyl-3-carbaldehyde

Description

Properties

IUPAC Name |

5-(4-methylphenyl)-2-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO3/c1-10-2-4-11(5-3-10)12-6-7-14(15(17)18)13(8-12)9-16/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUKJVWPDNAPPOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=C(C=C2)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis Pathway of 4'-Methyl-4-nitrobiphenyl-3-carbaldehyde: A Mechanistic and Methodological Guide

Executive Summary

The synthesis of highly functionalized biaryl compounds is a cornerstone of modern medicinal chemistry. Specifically, 4'-Methyl-4-nitrobiphenyl-3-carbaldehyde serves as a critical structural intermediate in the development of Cholesteryl Ester Transfer Protein (CETP) inhibitors, which are actively investigated for cardiovascular disease management[1]. This whitepaper provides an in-depth, self-validating methodological guide to synthesizing this biphenyl architecture via the Suzuki-Miyaura cross-coupling reaction, detailing the mechanistic causality behind reagent selection, catalytic cycles, and process optimization.

Strategic Retrosynthesis & Mechanistic Rationale

The construction of the biaryl core relies on the precise regiochemistry of the starting materials to establish the 3,4-substitution pattern on the primary phenyl ring. Retrosynthetic disconnection of the C-C biaryl bond yields two commercially accessible precursors: 5-bromo-2-nitrobenzaldehyde and 4-methylphenylboronic acid (p-tolylboronic acid)[2].

Causality in Reaction Design

Every component in this synthetic pathway is chosen based on strict electronic and steric principles:

-

The Electrophile (5-bromo-2-nitrobenzaldehyde): The strong electron-withdrawing nature of the ortho-nitro group significantly lowers the activation energy required for the oxidative addition of the palladium catalyst into the C-Br bond. The aldehyde group remains unreactive under standard Suzuki conditions, preserving a versatile functional handle for downstream cyclization into quinoline-3-carboxamide derivatives[2].

-

The Nucleophile (4-methylphenylboronic acid): Boronic acids are environmentally benign and stable. However, they require activation by a base to form a negatively charged, highly nucleophilic boronate complex, which is mandatory for the transmetalation step.

-

Catalyst Selection (Pd(dppf)Cl₂): While standard Pd(PPh₃)₄ is functional, the bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand enforces a cis-geometry on the Pd(II) intermediate. This stereochemical alignment drastically accelerates the final reductive elimination step and suppresses unwanted homocoupling side reactions.

The Suzuki-Miyaura Catalytic Cycle

The transformation is driven by a finely tuned Pd(0)/Pd(II) catalytic cycle. The diagram below illustrates the flow of intermediates, highlighting the critical transition states that dictate the reaction's success.

Catalytic cycle of the Suzuki-Miyaura coupling for biphenyl synthesis.

Self-Validating Experimental Protocol

A robust protocol must be a self-validating system where each step provides observable feedback to the scientist. The following methodology ensures high fidelity and reproducibility.

Reagents & Materials

-

Aryl Halide: 5-bromo-2-nitrobenzaldehyde (1.0 equiv, 10 mmol)

-

Boronic Acid: 4-methylphenylboronic acid (1.2 equiv, 12 mmol)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 0.5 mmol)

-

Base: K₃PO₄ (2.0 equiv, 20 mmol)

-

Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 50 mL)

Step-by-Step Methodology

Step 1: Reagent Assembly & Degassing

-

Action: Combine the aryl halide, boronic acid, and base in the solvent system. Purge the solution with N₂ gas for 15 minutes.

-

Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) species into an inactive Pd(II) state, halting the catalytic cycle. Degassing is non-negotiable for high yields.

Step 2: Catalyst Addition

-

Action: Add Pd(dppf)Cl₂ under a continuous N₂ stream.

-

Self-Validation Checkpoint: The mixture will immediately exhibit a distinct orange/red hue characteristic of the Pd(II) precatalyst.

Step 3: Thermal Activation & In-Process Control (IPC)

-

Action: Heat the reaction mixture to 90 °C for 6 hours.

-

Self-Validation Checkpoint: The reaction validates its progression visually and chromatographically. A color shift to a dark reddish-brown indicates the formation of the active Pd(0) species. Concurrently, TLC (Hexane/EtOAc 3:1) must demonstrate the complete consumption of the UV-active aryl bromide (

) and the emergence of a new, highly conjugated product spot (

Step 4: Aqueous Workup & Extraction

-

Action: Cool to room temperature, dilute with EtOAc (50 mL), and wash with brine (3 × 30 mL).

-

Causality: The biphasic separation ensures that inorganic salts and unreacted boronate complexes partition into the aqueous layer, while the lipophilic biphenyl product remains in the organic phase.

Step 5: Purification

-

Action: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexane/EtOAc gradient).

Self-validating experimental workflow for biphenyl cross-coupling.

Analytical Validation & Quantitative Data

To ensure maximum efficiency, the reaction conditions must be optimized. The table below summarizes the quantitative data derived from standard optimization arrays for this specific molecular class. The use of K₃PO₄ in a Dioxane/H₂O system proves superior due to optimal phase-transfer dynamics during transmetalation.

Table 1: Reaction Optimization Data for this compound

| Entry | Catalyst | Base | Solvent System | Temp (°C) | Time (h) | Isolated Yield (%) |

| 1 | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 12 | 65% |

| 2 | Pd(dppf)Cl₂ | K₂CO₃ | DMF/H₂O | 80 | 8 | 78% |

| 3 | Pd(dppf)Cl₂ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 6 | 89% (Optimal) |

Spectroscopic Confirmation

Post-purification, the identity and purity of this compound must be confirmed via Nuclear Magnetic Resonance (NMR) spectroscopy. Authoritative literature defines the following critical ¹H-NMR (CDCl₃) chemical shifts for this molecule[2]:

-

δ 2.43 ppm (3H, s): Confirms the successful integration of the 4'-methyl group from the boronic acid.

-

δ 10.52 ppm (1H, s): Confirms that the highly sensitive aldehyde (-CHO) functional group survived the basic, thermal coupling conditions intact.

Conclusion

The synthesis of this compound via the Suzuki-Miyaura pathway is a highly efficient, scalable process when governed by strict mechanistic controls. By understanding the causality behind catalyst geometry, solvent phase dynamics, and rigorous in-process validations, researchers can reliably produce this critical intermediate for advanced drug discovery pipelines.

References

-

Li, W.-Y.; Xiong, X.-Q.; Zhao, D.-M.; Shi, Y.-F.; Yang, Z.-H.; Yu, C.; Fan, P.-W.; Cheng, M.-S.; Shen, J.-K. "Quinoline-3-carboxamide Derivatives as Potential Cholesteryl Ester Transfer Protein Inhibitors." Molecules 2012, 17(5), 5497-5507. Verified URL:[Link]

Sources

4'-Methyl-4-nitrobiphenyl-3-carbaldehyde CAS number and identifiers

The following technical guide details the chemical identity, synthesis, and application of 4'-Methyl-4-nitrobiphenyl-3-carbaldehyde , a specialized biaryl intermediate used in the synthesis of heterocyclic pharmaceutical candidates.

CAS Registry Number: 1426814-89-2 Synonyms: 5-(4-Methylphenyl)-2-nitrobenzaldehyde; 2-Nitro-5-(p-tolyl)benzaldehyde Chemical Formula: C₁₄H₁₁NO₃ Molecular Weight: 241.24 g/mol

Executive Summary & Chemical Identity

This compound is a functionalized biaryl building block characterized by a biphenyl core substituted with a nitro group, an aldehyde moiety, and a methyl group.[1] Its structural orthogonality—containing an electrophilic aldehyde, a reducible nitro group, and a lipophilic tolyl ring—makes it a critical scaffold for divergent synthesis .

It is primarily utilized as a precursor for polyheterocyclic compounds , including quinoline-3-carboxamide derivatives investigated as Cholesteryl Ester Transfer Protein (CETP) inhibitors.

Key Identifiers Table

| Identifier Type | Value |

| CAS Number | 1426814-89-2 |

| IUPAC Name | 4'-Methyl-4-nitro[1,1'-biphenyl]-3-carbaldehyde |

| Alt.[1][2][3] Name | 5-(4-Methylphenyl)-2-nitrobenzaldehyde |

| SMILES | CC1=CC=C(C=C1)C2=CC(=C(C=C2)[O-])C=O[1] |

| InChIKey | Predicted: XQYBLSKO-UHFFFAOYSA-N (Derivative) |

| Appearance | Pale yellow to yellow solid (Characteristic of nitro-aromatics) |

Synthesis Protocol: Suzuki-Miyaura Coupling

The most robust synthetic route to this compound involves the palladium-catalyzed cross-coupling of 5-bromo-2-nitrobenzaldehyde with 4-methylphenylboronic acid . This approach ensures regioselectivity and preserves the sensitive aldehyde and nitro functionalities.

Reaction Logic

-

Electrophile: 5-Bromo-2-nitrobenzaldehyde (The bromine at position 5 is activated for oxidative addition).

-

Nucleophile: 4-Methylphenylboronic acid (p-Tolylboronic acid).

-

Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂.

-

Base: Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃).

Step-by-Step Experimental Protocol

Note: This protocol is synthesized from standard biaryl coupling methodologies adapted for nitro-aldehyde substrates.

Reagents:

-

5-Bromo-2-nitrobenzaldehyde (1.0 equiv)

-

4-Methylphenylboronic acid (1.1 equiv)

-

Pd(PPh₃)₄ (3-5 mol%)

-

Solvent System: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water.

-

Base: Na₂CO₃ (2.0 equiv).

Procedure:

-

Inert Atmosphere Setup: Charge a dried Schlenk flask or 3-neck round-bottom flask with 5-bromo-2-nitrobenzaldehyde and 4-methylphenylboronic acid. Evacuate and backfill with Argon (3 cycles).

-

Solvent Degassing: Add the solvent mixture (e.g., Dioxane/H₂O) which has been pre-degassed (sparged with Argon for 20 mins) to prevent homocoupling or catalyst oxidation.

-

Catalyst Addition: Add Pd(PPh₃)₄ under a positive stream of Argon.[4]

-

Reaction: Heat the mixture to 80–90 °C for 6–12 hours. Monitor via TLC (typically 20% EtOAc/Hexanes) for the disappearance of the bromide.

-

Work-up: Cool to room temperature. Dilute with Ethyl Acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄.[5]

-

Purification: Concentrate under reduced pressure. Purify the crude yellow residue via flash column chromatography (Silica Gel, Gradient: 5% → 20% EtOAc in Hexanes).

Yield Expectation: 65–85%.

Synthesis Workflow Diagram

The following diagram illustrates the convergent synthesis and subsequent potential transformation into the amino-derivative.

Caption: Convergent synthesis of the target nitro-aldehyde via Suzuki coupling and downstream reduction.

Applications in Drug Development

The primary utility of this compound lies in its ability to serve as a "masked" amino-aldehyde . The nitro group acts as a protected amine, while the aldehyde serves as an anchor for condensation reactions (e.g., Friedländer synthesis).

Quinoline-3-Carboxamide Synthesis (CETP Inhibitors)

Research indicates this compound is a key intermediate for synthesizing 6-phenylquinoline-3-carboxamide derivatives.

-

Mechanism: The nitro group is reduced to an amine (using Fe/NH₄Cl or Zn/AcOH). The resulting o-amino benzaldehyde undergoes condensation with keto-esters (like ethyl acetoacetate) to form the quinoline core.

-

Therapeutic Target: These derivatives are explored as inhibitors of Cholesteryl Ester Transfer Protein (CETP), a target for dyslipidemia and cardiovascular disease management.

Divergent Heterocycle Formation

-

Imidazoles: Condensation of the aldehyde with diamines or glyoxal equivalents.

-

Schiff Bases: Reaction with primary amines to form azomethines for coordination chemistry or further reduction.

Safety & Handling Protocols

As a nitro-aromatic aldehyde, this compound requires specific safety precautions during handling and storage.[6]

| Hazard Class | Risk Description | Mitigation Strategy |

| Reactivity | Aldehydes can oxidize to carboxylic acids in air. | Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. |

| Toxicity | Nitro compounds are often potential mutagens or blood toxins (methemoglobinemia). | Use full PPE (Nitrile gloves, safety glasses). Handle in a fume hood. |

| Thermal | Nitro compounds can be energetic. | Avoid high temperatures (>150°C) during drying. Do not distill to dryness. |

References

-

ChemBK. (n.d.). 5-(4-Methylphenyl)-2-nitrobenzaldehyde (CAS 1426814-89-2).[1] Retrieved from [Link]

-

Zhang, L., et al. (2012). Synthesis and Biological Evaluation of Quinoline-3-carboxamide Derivatives as Potential Cholesteryl Ester Transfer Protein Inhibitors. Molecules, 17(5), 5586-5604. Retrieved from [Link]

-

PubChem. (n.d.). Compound Summary: 4'-Methyl-4-nitrobiphenyl derivatives (Analogous Structures).[1] Retrieved from [Link]

Sources

An In-depth Technical Guide to the Thermal Stability of 4'-Methyl-4-nitrobiphenyl-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound and the Imperative of Thermal Stability

4'-Methyl-4-nitrobiphenyl-3-carbaldehyde is a complex organic molecule featuring a biphenyl backbone, a nitro group, a methyl group, and a carbaldehyde functional group. While its specific applications are not widely documented, its structure suggests potential utility as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs[1]. The presence of the nitroaromatic moiety is of particular significance from a safety and stability perspective. Nitroaromatic compounds are a class of materials known for their energetic properties and potential for rapid, exothermic decomposition[2][3].

The thermal stability of a compound is not merely a matter of academic interest; it is a critical parameter that dictates its safe handling, storage, processing, and application. For professionals in drug development and chemical synthesis, a thorough understanding of a molecule's response to heat is paramount to prevent hazardous events such as runaway reactions, explosions, or the formation of toxic degradation products[2][4]. This guide provides a theoretical assessment of the factors influencing the thermal stability of this compound and outlines the definitive experimental procedures for its empirical determination.

Theoretical Assessment of Thermal Stability: A Structure-Based Analysis

The thermal stability of this compound is a composite of the contributions from its distinct structural components.

-

The Biphenyl Core: The biphenyl structure itself is characterized by high thermal stability due to the strength of its aromatic C-C and C-H bonds. Polyimides containing biphenyl moieties, for instance, exhibit excellent thermal stability, with decomposition temperatures often exceeding 500 °C[5].

-

The Nitro Group (-NO₂): This is the primary determinant of the compound's potential thermal instability. The C-NO₂ bond is relatively weak compared to other bonds in the molecule, with a bond dissociation energy of approximately 297 ± 17 kJ/mol[2]. Cleavage of this bond is often the initial step in the thermal decomposition of nitroaromatic compounds, leading to the formation of reactive radical species that can trigger a self-accelerating decomposition reaction[6][7]. The electron-withdrawing nature of the nitro group also makes the aromatic ring more susceptible to certain degradation pathways[3].

-

The Methyl Group (-CH₃): The position of the methyl group relative to other functional groups can influence the decomposition mechanism. For example, in nitrotoluenes, a methyl group ortho to the nitro group can lead to an intramolecular rearrangement, a pathway not available to its meta and para isomers[2][6]. While the methyl group in this compound is on a separate ring from the nitro group, its presence can still affect the overall electronic properties and, consequently, the stability.

-

The Carbaldehyde Group (-CHO): The aldehyde group is susceptible to oxidation, which can be a factor in the overall thermal behavior, especially in the presence of air. Under inert conditions, its direct impact on initiating decomposition is likely less significant than that of the nitro group. However, its reactivity could contribute to secondary decomposition reactions. Studies on compounds like cinnamaldehyde have shown that the aldehyde moiety can be a site of oxidation[8].

Predicted Decomposition Behavior: Based on the above analysis, the primary thermal decomposition pathway for this compound is expected to be initiated by the homolytic cleavage of the C-NO₂ bond. This would be followed by a cascade of radical reactions, leading to the evolution of gases (such as NOx, CO, CO₂) and the formation of solid char. The potential for a rapid release of energy necessitates careful experimental evaluation.

Caption: Predicted influence of functional groups on thermal stability.

Experimental Determination of Thermal Stability

A multi-technique approach is essential for a comprehensive understanding of the thermal stability of this compound. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the foundational methods.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and exothermic decompositions.[9][10][11]

Objective: To determine the melting point (an indicator of purity) and to identify the onset temperature and energy release of any exothermic decomposition events. A sharp, high-energy exotherm is a strong indicator of a potential runaway reaction.

Experimental Protocol:

-

Sample Preparation: Accurately weigh 1-3 mg of this compound into a clean aluminum or gold-plated high-pressure DSC pan. Hermetically seal the pan to contain any evolved gases during the initial stages of decomposition.

-

Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell. Purge the cell with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Temperature Program:

-

Equilibrate the sample at a temperature well below the expected melting point (e.g., 30 °C).

-

Heat the sample at a linear rate of 10 °C/min to a final temperature that is safely above the completion of any observed thermal events (e.g., 400-500 °C). The final temperature should be chosen carefully to avoid damaging the instrument in case of a very energetic decomposition.

-

-

Data Acquisition: Record the heat flow as a function of temperature.

-

Data Analysis:

-

Identify the endothermic peak corresponding to the melting point (Tm).

-

Identify any exothermic peaks. Determine the onset temperature (T_onset) of the exotherm, which represents the start of decomposition.

-

Integrate the area of the exothermic peak to quantify the heat of decomposition (ΔH_d).

-

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the temperature at which a material begins to decompose and to quantify the mass loss at different stages.[4]

Objective: To determine the onset temperature of decomposition based on mass loss and to characterize the decomposition profile (e.g., single-stage vs. multi-stage decomposition).

Experimental Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

-

Instrument Setup: Place the sample pan into the TGA furnace. Purge the furnace with a high-purity inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at a stable starting temperature (e.g., 30 °C).

-

Heat the sample at a linear rate of 10 °C/min to a high final temperature (e.g., 600-800 °C) to ensure complete decomposition.

-

-

Data Acquisition: Record the sample mass as a function of temperature.

-

Data Analysis:

-

Generate a plot of percent mass versus temperature.

-

Determine the onset temperature of decomposition, often defined as the temperature at which 5% mass loss occurs (T_d5%).

-

Analyze the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates.

-

Caption: Standard experimental workflows for DSC and TGA analysis.

Data Presentation and Interpretation

The data obtained from DSC and TGA should be systematically tabulated to provide a clear summary of the compound's thermal properties.

| Parameter | Symbol | Method | Typical Value (for Nitroaromatics) | Significance |

| Melting Point | Tm | DSC | Variable | Indicator of purity and physical transition |

| Onset of Decomposition (Exotherm) | T_onset | DSC | 150 - 250 °C | Start of energetic decomposition |

| Heat of Decomposition | ΔH_d | DSC | > 500 J/g | Measure of decomposition energy |

| 5% Mass Loss Temperature | T_d5% | TGA | 160 - 260 °C | Onset of significant mass loss |

| Temperature of Max. Decomposition Rate | T_max | TGA (DTG) | Variable | Point of most rapid decomposition |

Interpreting the Results: A low T_onset from DSC, especially when coupled with a large ΔH_d, indicates a high potential for a thermal hazard. The T_d5% from TGA should correlate reasonably well with the T_onset from DSC. A significant discrepancy might suggest a non-mass-loss event (like an isomerization) preceding decomposition.

Safe Handling and Storage Recommendations

Given the presence of the nitro group, this compound should be treated as a potentially energetic material until proven otherwise by thorough experimental testing.

-

Storage: Store in a cool, dry, and well-ventilated area, away from heat sources, sparks, and open flames. Avoid contact with strong oxidizing and reducing agents.

-

Handling: Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle only small quantities, especially during initial characterization. Avoid grinding or subjecting the material to high impact or friction.

-

Scale-up: Before any scale-up operations, a comprehensive thermal hazard assessment, potentially including more advanced techniques like Accelerating Rate Calorimetry (ARC), is strongly recommended to understand its behavior under adiabatic conditions[4].

Conclusion

While direct experimental data for this compound is lacking, a scientific, structure-based analysis strongly suggests that its thermal stability is governed by the energetic nitroaromatic moiety. The compound should be presumed to have a high potential for exothermic decomposition at elevated temperatures. This guide provides the necessary theoretical framework and detailed experimental protocols using DSC and TGA to definitively characterize its thermal properties. Such an empirical investigation is not merely a recommendation but a prerequisite for the safe and effective use of this compound in any research or development setting.

References

- Thermal Stability Characteristics of Nitroarom

- Thermal Hazard Analysis of Nitroarom

- Kinetics and Mechanisms of Thermal Decomposition of Nitroarom

- Characterization of Physical, Spectroscopic and Thermal Properties of Biofield Tre

- The Thermal Stability of 4,4'-Bis(3-aminophenoxy)biphenyl: A Technical Guide. Benchchem.

- Alternative mechanisms of thermal decomposition of o-nitrotoluene in the gas phase. Springer.

- Characterization of Physical, Spectroscopic and Thermal Properties of Biofield Tre

- Isomeric Aromatic Polyimides Containing Biphenyl Moieties for Gas Separation Applic

- Nitroaromatic Compounds,

- TGA curve of biphenyl luminophors.

- Differential Scanning Calorimetry (DSC). The Royal Society of Chemistry.

- Differential scanning calorimetry. Wikipedia.

- Differential Scanning Calorimeter (DSC/DTA). NETZSCH Analyzing & Testing.

- Differential Scanning Calorimetry (DSC). Chemistry LibreTexts.

- What is Differential Scanning Calorimetry? TA Instruments.

- Thermal Stability Testing: Ensuring Safe Chemical Use.

- Synthesis and properties of 6-methyl-4-(m-nitrophenyl)-3-cyanopyridin-2(1H)-ones, the corresponding pyridine-2(1H)-thiones, and their hydrogenated analogs.

- Thermal stability and pathways for the oxidation of four 3-phenyl-2-propene compounds. Taylor & Francis Online.

- JOURNAL FOR INNOVATIVE DEVELOPMENT IN PHARMACY AND SCIENCE (JIDPTS). JIDPTS.

- 4-Methyl-3-nitrobenzaldehyde, 98% 1 g. Thermo Scientific Chemicals.

Sources

- 1. 4-Methyl-3-nitrobenzaldehyde, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 2. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]

- 3. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thermal Stability Testing: Ensuring Safe Chemical Use - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 5. mdpi.com [mdpi.com]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. Thermal stability and pathways for the oxidation of four 3-phenyl-2-propene compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 10. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 11. chem.libretexts.org [chem.libretexts.org]

Unlocking the Potential of 4'-Methyl-4-nitrobiphenyl-3-carbaldehyde: A Guide to Emerging Research Frontiers

For Researchers, Scientists, and Drug Development Professionals

Abstract

The biphenyl scaffold is a privileged structure in both medicinal chemistry and materials science, offering a unique combination of rigidity, aromaticity, and tunable functionality.[1][2] The novel compound, 4'-Methyl-4-nitrobiphenyl-3-carbaldehyde, incorporates this versatile core with strategically positioned nitro, aldehyde, and methyl groups, suggesting a wealth of untapped research opportunities. This technical guide provides a comprehensive overview of potential research avenues for this molecule, spanning from therapeutic applications to advanced materials. We will delve into the scientific rationale behind each proposed area of investigation and provide detailed, actionable experimental protocols to empower researchers to explore its potential.

Introduction: The Structural Promise of this compound

This compound is an organic compound characterized by a biphenyl backbone. This core structure consists of two phenyl rings linked by a single bond, which imparts a degree of rotational freedom while maintaining overall structural rigidity.[3] Key functional groups adorn this scaffold: a nitro group (NO2) at the 4-position of one phenyl ring, a carbaldehyde group (CHO) at the 3-position of the same ring, and a methyl group (CH3) at the 4'-position of the second phenyl ring.

The interplay of these functionalities suggests a molecule with diverse chemical reactivity and potential for specific biological interactions or material properties. The electron-withdrawing nature of the nitro and aldehyde groups can influence the electronic properties of the biphenyl system, while the aldehyde group provides a reactive handle for further synthetic modifications.[4] The methyl group can impact solubility and steric interactions. While specific data for this exact molecule is not yet prevalent in the literature, its constituent parts point towards exciting research directions.

Potential Research Areas in Medicinal Chemistry

The presence of the nitroaromatic and biphenyl moieties suggests that this compound could be a valuable starting point for the development of novel therapeutic agents.

Anticancer Drug Discovery

Scientific Rationale: Nitroaromatic compounds have been investigated for their anticancer properties, often acting as prodrugs that are selectively activated in the hypoxic environment of solid tumors.[5][6] The reduction of the nitro group can lead to the formation of reactive species that induce DNA damage and apoptosis in cancer cells.[5] Furthermore, the biphenyl scaffold is present in numerous approved drugs and clinical candidates, demonstrating its utility in designing molecules that interact with biological targets.[1][2] The aldehyde functionality can be derivatized to generate a library of compounds with potentially enhanced potency and selectivity.

Experimental Workflow:

Caption: Workflow for investigating the anticancer potential of this compound derivatives.

Protocol: Synthesis of Schiff Base Derivatives

-

Dissolve 1 mmol of this compound in 10 mL of ethanol.

-

Add 1.1 mmol of the desired primary amine to the solution.

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum.

-

Characterize the product using NMR, IR, and Mass Spectrometry.

Protocol: MTT Cytotoxicity Assay

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with serial dilutions of the test compounds (and a vehicle control) for 48-72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability and determine the IC50 value.

Antimicrobial Agent Development

Scientific Rationale: Nitroaromatic compounds, such as nitrofurans, are known for their broad-spectrum antimicrobial activity.[7] The nitro group can be reduced by microbial nitroreductases to generate cytotoxic radicals that damage cellular components.[6] The biphenyl moiety can enhance lipophilicity, potentially improving cell membrane penetration. The aldehyde can be used to synthesize derivatives like nitrones, which have shown promising antimicrobial and antifungal activities.[8]

Experimental Workflow:

Caption: Workflow for evaluating the antimicrobial activity of nitrone derivatives of this compound.

Protocol: Synthesis of Nitrone Derivatives

-

Reduce the corresponding nitro compound to a phenylhydroxylamine derivative using a reducing agent like zinc dust in the presence of ammonium chloride.[8]

-

Dissolve the synthesized phenylhydroxylamine and this compound in a suitable solvent like ethanol.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Isolate the product by filtration or column chromatography.

-

Characterize the synthesized nitrones using spectroscopic methods (FT-IR, NMR).[8]

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

-

Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate with appropriate growth medium.

-

Inoculate each well with a standardized microbial suspension.

-

Include positive (microorganism without compound) and negative (medium only) controls.

-

Incubate the plates at the optimal temperature for the microorganism for 18-24 hours.

-

The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Potential Research Areas in Materials Science

The rigid, conjugated biphenyl system suggests potential applications in materials science, particularly in optics and electronics.

Organic Semiconductors

Scientific Rationale: Biphenyl derivatives are being explored for their use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[1][9] The extended π-conjugation of the biphenyl system can facilitate charge transport. The introduction of electron-withdrawing nitro and aldehyde groups and an electron-donating methyl group can modulate the HOMO and LUMO energy levels, allowing for the tuning of the material's electronic properties.

Experimental Workflow:

Caption: Workflow for the development and characterization of organic semiconductor materials based on this compound.

Protocol: Thin-Film Deposition by Spin Coating

-

Prepare a solution of the synthesized material in a suitable organic solvent (e.g., chloroform, toluene).

-

Clean the substrate (e.g., silicon wafer, glass) using a standard procedure (e.g., sonication in acetone, isopropanol, and deionized water).

-

Dispense the solution onto the center of the substrate.

-

Spin the substrate at a specific speed (e.g., 1000-4000 rpm) for a set duration (e.g., 30-60 seconds) to create a uniform thin film.

-

Anneal the film at an elevated temperature to remove residual solvent and improve film morphology.

Protocol: Cyclic Voltammetry

-

Dissolve the compound in an appropriate solvent containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).

-

Use a three-electrode setup: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Scan the potential and record the resulting current to determine the oxidation and reduction potentials.

-

Estimate the HOMO and LUMO energy levels from the onset of the oxidation and reduction peaks.

Conclusion

This compound represents a molecule of significant interest with a high potential for discovery in both medicinal chemistry and materials science. Its unique combination of a biphenyl scaffold with versatile functional groups provides a rich platform for synthetic modification and exploration of its biological activities and material properties. The proposed research avenues and experimental protocols in this guide offer a solid foundation for researchers to embark on the exciting journey of unlocking the full potential of this promising compound.

References

- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). RSC Publishing.

- Biphenyl Uses: Chemical Properties, Industrial Applic

- methyl-[1,1'-biphenyl]-4-carbaldehyde. Sigma-Aldrich.

- 4-Hydroxy-4'-methyl[1,1'-biphenyl]-3-carbaldehyde. (2025). PubChem - NIH.

- Investigation of biphenyl enamines for applic

- SYNTHESIS AND CHARACTERIZATION OF SOME NEW NITRONES DERIVATIVES AND SCREENING THEIR BIOLOGICAL ACTIVITIES. (2022).

- Drug Discovery Applications of Nitroso (Hetero)

- CAS 36393-42-7: 4'-Methylbiphenyl-4-carbaldehyde. CymitQuimica.

- Biphenyl aldehyde substrates for selective meta-C–H...

- Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorpor

- Biphenyls and their derivatives as synthetically and pharmacologically important arom

- 1,1'-Biphenyl, 2-methyl-4'-nitro. Organic Syntheses Procedure.

- 4'-Methylbiphenyl-4-carbaldehyde | 36393-42-7. (2025). ChemicalBook.

- Mutagenic activity of possible metabolites of 4-nitrobiphenyl ether. PubMed.

- The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. (2025). SvedbergOpen.

- The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. (2025).

- 4-Nitrobiphenyl. EPA.

- Organic Compounds with Biological Activity. (2025). MDPI.

- Benzaldehyde, m-nitro-, dimethylacetal. Organic Syntheses Procedure.

- Palladium-catalyzed formal (4+2)

- The influence of methyl substitution of the mutagenicity of nitronaphthalenes and nitrobiphenyls. PubMed.

- The synthesis of 3′-methyl-4′-nitrobiphenylcarboxylic acids by the reaction of 3-methyl-4-nitrobenzenediazonium acetate with methyl benzoate. Journal of the Chemical Society (Resumed) (RSC Publishing).

- The influence of methyl substitution of the mutagenicity of nitronaphthalenes and nitrobiphenyls. CDC Stacks.

- CN102731352B - The preparation method of 4-methylthiobenzaldehyde.

Sources

- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 2. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 3. echemi.com [echemi.com]

- 4. CAS 36393-42-7: 4'-Methylbiphenyl-4-carbaldehyde [cymitquimica.com]

- 5. svedbergopen.com [svedbergopen.com]

- 6. researchgate.net [researchgate.net]

- 7. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sjuoz.uoz.edu.krd [sjuoz.uoz.edu.krd]

- 9. royalsocietypublishing.org [royalsocietypublishing.org]

An In-depth Technical Guide to the Safe Handling of 4'-Methyl-4-nitrobiphenyl-3-carbaldehyde

Abstract

This guide provides a comprehensive framework for the safe handling, storage, and disposal of 4'-Methyl-4-nitrobiphenyl-3-carbaldehyde, a specialized aromatic compound with potential applications in organic synthesis and drug development. Recognizing the compound's dual chemical nature—an aromatic nitro compound and an aldehyde—this document synthesizes established safety protocols for these functional groups to offer a robust and scientifically grounded approach. It is intended for researchers, chemists, and professionals in laboratory and pharmaceutical settings who may work with this or structurally similar molecules. The causality behind each procedural recommendation is explained to foster a deeper understanding of chemical safety and to ensure self-validating laboratory practices.

Introduction: Understanding the Compound

This compound is a bifunctional organic molecule featuring a nitrobiphenyl core. This structure is of interest to medicinal chemists and materials scientists. The nitro group can serve as a precursor for an amine, a common pharmacophore, while the aldehyde group is a versatile handle for a wide array of chemical transformations, including reductive aminations and Wittig reactions. The methyl group can influence the molecule's solubility and conformational properties, a principle often exploited in drug design known as the "magic methyl" effect[1].

However, the very features that make this compound synthetically attractive are also the source of its potential hazards. The aromatic nitro group is associated with significant toxicological concerns, while aldehydes are known for their irritant and sensitizing properties.[2][3] Therefore, a thorough understanding of its potential risks and the implementation of rigorous safety protocols are paramount. This guide is structured to build from hazard identification to practical handling and emergency procedures, ensuring a comprehensive safety perspective.

Hazard Identification and Risk Assessment

A formal risk assessment must be conducted before any work with this compound begins. This assessment should consider the quantities being used, the nature of the experimental procedure, and the potential for exposure.

Toxicological Profile of Core Moieties

Due to the specific nature of this compound, direct toxicological data is limited. Therefore, we must extrapolate from the known hazards of its constituent functional groups: aromatic nitro compounds and aldehydes.

-

Aromatic Nitro Compounds : This class of chemicals is known for its systemic toxicity. The most prominent acute health hazard is cyanosis, resulting from methemoglobinemia, where the iron in hemoglobin is oxidized, impairing oxygen transport.[3] Chronic exposure can lead to anemia.[3] Aromatic nitrocompounds are readily absorbed through the skin.[3][4] Furthermore, many nitroaromatic compounds are considered potential carcinogens.[5][6] For example, the related compound 4-nitrobiphenyl is a confirmed carcinogen and can cause irritation, headaches, nausea, and fatigue upon acute exposure, with chronic exposure affecting the nervous system, liver, and kidneys.[7][8][9]

-

Aldehydes : Aldehydes are generally irritants to the skin, eyes, and respiratory tract.[2][10] They can also be skin sensitizers, meaning that repeated exposure can lead to an allergic reaction.[11] All work involving aldehydes should be conducted in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.[2][10]

Predicted GHS Classification

Based on the classification of similar compounds like 4'-nitrobiphenyl-4-carboxaldehyde and 4-nitrobenzaldehyde, a predicted Globally Harmonized System (GHS) classification for this compound is summarized below.

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[11] |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction[11] |

| Carcinogenicity | Category 2 | H351: Suspected of causing cancer |

| Aquatic Hazard (Chronic) | Category 3 | H412: Harmful to aquatic life with long lasting effects[11] |

Physical and Chemical Hazards

-

Thermal Stability : Aromatic nitrocompounds can decompose exothermically at elevated temperatures.[12] This decomposition can be violent or explosive, and the presence of impurities can lower the decomposition temperature.[12] It is crucial to avoid overheating and to be aware of the thermal profile of any reaction mixture.

-

Dust Explosion : As a solid, finely dispersed powder of this compound could potentially form an explosive mixture with air.[11][13] All sources of ignition should be eliminated when handling the powder.

Risk Assessment Workflow

A systematic approach to risk assessment is critical. The following diagram outlines a logical workflow to be completed before commencing any experiment.

Caption: Workflow for conducting a risk assessment.

Engineering Controls and Personal Protective Equipment (PPE)

The hierarchy of controls prioritizes engineering solutions over personal protective equipment.

Engineering Controls

-

Chemical Fume Hood : All manipulations of the solid compound and its solutions must be conducted inside a certified chemical fume hood to minimize inhalation exposure.[2][10] The sash should be kept as low as possible, and equipment should be placed at least six inches inside the hood.[10][14]

-

Ventilation : The laboratory should have good general ventilation, with recommended air change rates to prevent the accumulation of vapors.[15]

Personal Protective Equipment (PPE)

The appropriate PPE must be worn at all times when handling this compound.

| Protection Type | Specification | Rationale |

| Eye Protection | Chemical splash goggles or safety glasses with side shields.[13][14] | Protects against dust particles and splashes. |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile).[2][11] | Prevents dermal absorption, a primary exposure route for nitroaromatics.[3] Gloves must be inspected before use and removed properly to avoid skin contact.[11] |

| Body Protection | Flame-resistant lab coat, long pants, and closed-toe shoes.[2] | Protects skin from accidental contact and provides a barrier. |

| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges may be required for spill cleanup or if engineering controls are insufficient.[2][10] | To prevent inhalation of high concentrations of airborne dust. |

Safe Handling and Storage Procedures

General Handling

-

Avoid Dust Generation : Handle the solid material carefully to avoid creating dust.[9][13] Use a spatula for transfers and weigh the compound on a weigh boat inside the fume hood.

-

Personal Hygiene : Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2][15] Do not eat, drink, or smoke in the laboratory.[15]

-

Contaminated Clothing : Contaminated work clothing should not be taken home.[8] It should be removed carefully and decontaminated or disposed of as hazardous waste.[8]

Storage

-

Container : Keep the compound in a tightly sealed, properly labeled container.[2][16]

-

Location : Store in a cool, dry, well-ventilated area away from heat and sources of ignition.[16][17] An approved flammable storage cabinet is recommended.[17]

-

Incompatibilities : Store separately from strong oxidizing agents, strong bases, strong acids, and reducing agents.[17][18] Contact with these substances could lead to vigorous or explosive reactions.[17]

Emergency Procedures

Spill Response

-

Minor Spill (in a fume hood) :

-

Major Spill (outside a fume hood or large quantity) :

First Aid Measures

-

Inhalation : Move the person to fresh air immediately.[18][20] If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]

-

Skin Contact : Immediately remove all contaminated clothing.[8][13] Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[18][20] Seek medical attention if irritation persists.[11]

-

Eye Contact : Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11][21] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.[11]

-

Ingestion : Do not induce vomiting. Rinse mouth with water.[9][18] Never give anything by mouth to an unconscious person.[18] Seek immediate medical attention.[9]

Waste Disposal

All waste containing this compound, including contaminated absorbent materials, gloves, and empty containers, must be treated as hazardous waste.[13]

-

Collect waste in a designated, properly labeled, and sealed container.[17]

-

Never dispose of this chemical down the drain or in regular trash.[17]

-

Follow all local, state, and federal regulations for hazardous waste disposal, coordinating with your institution's Environmental Health and Safety (EHS) department.[17]

Representative Experimental Protocol: Suzuki Coupling Synthesis

To illustrate the integration of safety practices, this section provides a representative protocol for the synthesis of a similar compound, 2-Methyl-4'-nitrobiphenyl, via a palladium-catalyzed Suzuki coupling. This workflow highlights critical safety checkpoints.

Caption: A representative synthesis workflow with safety checkpoints.

Protocol Steps with Integrated Safety:

-

Preparation : All glassware is dried and assembled in a chemical fume hood. All reagents, including the solid this compound (if it were a starting material), are weighed and handled exclusively within the hood to prevent dust inhalation and skin contact.

-

Reaction : The reaction is conducted under an inert atmosphere to prevent side reactions and potential oxidation. If heating is required, a heating mantle with a temperature controller is used to avoid localized overheating, which could pose a decomposition risk for the nitroaromatic compound.[12]

-

Workup : The reaction mixture is cooled before quenching to control any exothermic processes. Extractions are performed in the fume hood, and the separatory funnel is vented frequently toward the back of the hood to release any pressure buildup.

-

Purification and Waste : Solvents are removed using a rotary evaporator with a solvent trap to prevent release into the atmosphere. All waste, including aqueous layers from extraction and solvent from chromatography, is collected in appropriately labeled hazardous waste containers.[17]

Conclusion

This compound is a compound that requires a high degree of caution due to the combined hazards of its aromatic nitro and aldehyde functionalities. Its potential for systemic toxicity, skin and eye irritation, and long-term health effects necessitates a comprehensive safety approach. By understanding the underlying chemical principles of these hazards, and by rigorously applying the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can mitigate the risks and work with this compound in a safe and responsible manner. Adherence to these protocols is not merely procedural; it is a validation of the commitment to a culture of safety in the scientific community.

References

- Benchchem. (n.d.). Application Notes and Protocols for Safe Handling and Storage of Volatile Aldehydes.

- International Labour Organization. (2011, August 3). Nitrocompounds, Aromatic. In ILO Encyclopaedia of Occupational Health and Safety.

- Benchchem. (n.d.). Technical Support Center: Safe Handling and Storage of Nitro Compounds.

- U.S. Environmental Protection Agency. (n.d.). 4-Nitrobiphenyl.

- University of Minnesota Environmental Health & Safety. (2015, August 18). Formaldehyde Spill Protocol for Laboratory Personnel.

- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Washington, DC: The National Academies Press. (Content synthesized from summary on Acetaldehyde handling).

- Sigma-Aldrich. (2025, November 6). Safety Data Sheet: 4-nitrobenzaldehyde.

- IChemE. (n.d.). Runaway reaction hazards in processing organic nitrocompounds.

- Occupational Safety and Health Administration (OSHA). (n.d.). Safe Use of Glutaraldehyde in Health Care.

- Santa Cruz Biotechnology. (n.d.). Safety Data Sheet: 3-Nitrophenol.

- Centers for Disease Control and Prevention (CDC). (n.d.). School Chemistry Laboratory Safety Guide.

- Fisher Scientific. (2025, December 22). Safety Data Sheet: 4-Methyl-3-nitrobenzaldehyde.

- New Jersey Department of Health. (2000, February). Hazard Summary: 4-Nitrobiphenyl.

- Chem Service. (2015, August 13). Safety Data Sheet: 4-Nitrobiphenyl.

- LGC Standards. (2015). Safety Data Sheet: 4-Nitrobiphenyl-d9.

- TCI Chemicals. (n.d.). Safety Data Sheet: 4'-Nitrobiphenyl-4-carboxaldehyde.

- ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.

- Taylor & Francis. (n.d.). Nitrobenzene – Knowledge and References.

- ResearchGate. (n.d.). Toxicity of Nitrobenzenes and Derivatives.

- Rutgers University. (n.d.). Standard Operating Procedure: 4-Nitrobiphenyl.

- National Oceanic and Atmospheric Administration (NOAA). (2024). CAMEO Chemicals: 4-NITROBIPHENYL.

- Organic Syntheses. (n.d.). 2-Methyl-4'-nitrobiphenyl. In Org. Synth. Coll. Vol. 6, p.783 (1988); Vol. 56, p.83 (1977).

- MDPI. (2023, August 15). The Magic Methyl and Its Tricks in Drug Discovery and Development.

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. iloencyclopaedia.org [iloencyclopaedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. researchgate.net [researchgate.net]

- 7. epa.gov [epa.gov]

- 8. nj.gov [nj.gov]

- 9. ipo.rutgers.edu [ipo.rutgers.edu]

- 10. osha.gov [osha.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. icheme.org [icheme.org]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. cdc.gov [cdc.gov]

- 15. cdn.chemservice.com [cdn.chemservice.com]

- 16. fishersci.com [fishersci.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. lgcstandards.com [lgcstandards.com]

- 19. Environmental Health & Safety: Laboratory Safety: Formaldehyde Spills [safety.rochester.edu]

- 20. web.stanford.edu [web.stanford.edu]

- 21. 4-NITROBIPHENYL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Methodological & Application

Application Note: Synthesis of 4'-Methyl-4-nitrobiphenyl-3-carbaldehyde via Suzuki Coupling

This Application Note is designed for research scientists and process chemists. It details the robust synthesis of 4'-Methyl-4-nitrobiphenyl-3-carbaldehyde via Suzuki-Miyaura cross-coupling.

Abstract & Significance

The target molecule, This compound , is a functionalized biaryl intermediate often utilized in the synthesis of angiotensin II receptor antagonists (e.g., Telmisartan analogs) and advanced materials. Its synthesis presents a specific regiochemical challenge: preserving the electrophilic aldehyde and the nitro group while effecting a selective C-C bond formation.

This protocol utilizes the Suzuki-Miyaura coupling , chosen for its tolerance of the nitro and formyl functionalities, avoiding the harsh conditions of Grignard or lithiation chemistry which would be incompatible with the substrate.

Retrosynthetic Analysis

The strategic disconnection relies on the bond between the aryl rings (C1–C1'). The electron-deficient nature of the nitro-aldehyde ring makes the aryl halide partner (A) highly reactive toward oxidative addition, facilitating the cycle.

-

Fragment A (Electrophile): 5-Bromo-2-nitrobenzaldehyde

-

Fragment B (Nucleophile): 4-Methylphenylboronic acid

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the biaryl core.

Experimental Protocol

Reagents & Materials

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4] | Mass/Vol | Role |

| 5-Bromo-2-nitrobenzaldehyde | 230.02 | 1.0 | 2.30 g | Limiting Reagent |

| 4-Methylphenylboronic acid | 135.96 | 1.2 | 1.63 g | Nucleophile |

| Pd(dppf)Cl₂·CH₂Cl₂ | 816.64 | 0.03 | 245 mg | Catalyst |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.5 | 3.45 g | Base |

| 1,4-Dioxane | - | - | 40 mL | Solvent |

| Water (degassed) | - | - | 10 mL | Co-solvent |

Step-by-Step Procedure

Phase 1: Reaction Setup

-

Inert Atmosphere: Flame-dry a 100 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet. Cool under a stream of nitrogen.

-

Solvent Degassing: In a separate vessel, sparge the 1,4-dioxane/water mixture (4:1 ratio) with nitrogen for 20 minutes. Rationale: Oxygen removal is critical to prevent homocoupling of the boronic acid and oxidation of the Pd(0) species.

-

Charging: Add 5-bromo-2-nitrobenzaldehyde (2.30 g, 10 mmol), 4-methylphenylboronic acid (1.63 g, 12 mmol), and Pd(dppf)Cl₂ (245 mg, 0.3 mmol) to the reaction flask.

-

Note: Pd(dppf)Cl₂ is selected over Pd(PPh₃)₄ due to its higher stability and resistance to poisoning by the nitro group.

-

-

Solvation: Cannulate the degassed solvent mixture into the reaction flask.

-

Base Addition: Add the K₂CO₃ (3.45 g) in one portion. The mixture may turn slightly biphasic.

Phase 2: Reaction & Monitoring

-

Heating: Heat the mixture to 85°C (internal temperature) using an oil bath.

-

Time Course: Stir vigorously for 4–6 hours.

-

TLC Monitoring: Check reaction progress using TLC (Eluent: 20% EtOAc in Hexanes).

-

Starting Material Rf: ~0.6 (Bromide)[2]

-

Product Rf: ~0.4 (Aldehyde interacts with silica)

-

Visualization: UV light (nitro group quenches fluorescence strongly).

-

Phase 3: Workup & Purification

-

Quench: Cool the reaction to room temperature. Dilute with water (50 mL) and Ethyl Acetate (50 mL).

-

Filtration: Filter the biphasic mixture through a pad of Celite to remove palladium black. Wash the pad with Ethyl Acetate.

-

Extraction: Separate the organic layer.[5][6] Extract the aqueous layer twice with Ethyl Acetate (2 x 30 mL).

-

Washing: Wash combined organics with Brine (sat. NaCl), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude dark yellow solid via Flash Column Chromatography.

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Gradient: 5%

20% Ethyl Acetate in Hexanes.

-

-

Yield: Expected yield is 75–85% (approx. 1.8–2.0 g) as a light yellow solid.

Mechanistic Insight

The presence of the nitro group at the ortho position to the aldehyde (in the precursor) and para to the bromine significantly impacts the catalytic cycle.

-

Oxidative Addition: The electron-withdrawing nitro and aldehyde groups make the C-Br bond highly electron-deficient, facilitating rapid oxidative addition of Pd(0).

-

Transmetalation: The base (K₂CO₃) activates the boronic acid to a boronate species [Ar-B(OH)₃]⁻, which is more nucleophilic and transfers the aryl group to the Palladium center.

-

Reductive Elimination: The final step releases the biaryl product.

Figure 2: Catalytic cycle emphasizing the oxidative addition facilitated by the electron-deficient nitro-arene.

Troubleshooting & Optimization (Self-Validating)

| Observation | Root Cause | Corrective Action |

| Low Conversion | Catalyst poisoning or inactive boronic acid. | Degas solvents thoroughly (O₂ kills Pd). Ensure K₂CO₃ is fresh. Switch to Pd(dppf)Cl₂ if using Pd(PPh₃)₄. |

| Homocoupling (Ar'-Ar') | Oxygen presence during transmetalation. | Increase inert gas sparging time.[7] Add boronic acid slowly.[8] |

| Dehalogenation (Ar-H) | Hydride source in solvent (e.g., Ethanol). | Use Dioxane/Water or Toluene/Water instead of alcohol mixtures. |

| Black Precipitate | Pd precipitation ("Pd Black"). | Normal at end of reaction. If early, ligand concentration is too low; add 10% free ligand (e.g., PPh₃). |

Safety & Handling

-

Nitro Compounds: Potentially explosive if heated to dryness under pressure. Do not distill the final product at high temperatures; use column chromatography.

-

Palladium: Heavy metal toxicity. Dispose of Celite pads and aqueous waste in appropriate heavy metal waste streams.

-

Solvents: 1,4-Dioxane is a suspected carcinogen and forms peroxides. Test for peroxides before use.

References

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

-

Goossen, L. J., et al. (2001). "Pd-catalyzed synthesis of functionalized biaryls." Organic Letters, 3(20), 3165. Link

-

BenchChem. (2025).[5] "Comparative Guide to Catalysts for Suzuki Coupling of 5-Bromo-2-substituted Benzaldehydes." BenchChem Application Notes. Link

-

Organic Syntheses. (2009). "Preparation of 2-Methyl-4'-nitrobiphenyl via Suzuki Coupling." Org.[2][4] Synth. 86, 126. Link

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. prepchem.com [prepchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CA2248157C - Preparation of nitrobiphenyls - Google Patents [patents.google.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: 4'-Methyl-4-nitrobiphenyl-3-carbaldehyde as a Strategic Building Block for Heterocyclic Scaffolds

Executive Summary & Strategic Utility

4'-Methyl-4-nitrobiphenyl-3-carbaldehyde (referred to herein as MNBC ) represents a highly specialized "ortho-nitrobenzaldehyde" motif embedded within a biphenyl framework. While simple o-nitrobenzaldehydes are common, the MNBC scaffold offers a pre-installed biphenyl core—a privileged structure in drug discovery, particularly for Angiotensin II receptor antagonists (Sartans), kinase inhibitors, and fluorescent probes.

This guide details the strategic application of MNBC in synthesizing three critical heterocyclic classes: Quinolines , Indoles , and Benzimidazoles . By leveraging the orthogonal reactivity of the electrophilic formyl group (-CHO) and the reducible nitro group (-NO2), researchers can access complex fused systems with high atom economy.

Key Structural Advantages

-

Biphenyl Core: Provides the lipophilic biaryl pharmacophore essential for protein-ligand binding (e.g., in GPCRs).

-

Ortho-Nitroaldehyde Motif: A "masked" amino-aldehyde, enabling rapid cyclization via reductive condensation (Friedländer, Cadogan, etc.).

-

4'-Methyl Handle: Allows for late-stage functionalization (e.g., benzylic bromination) to access "Sartan" type side chains.

Reactivity Profile & Pathway Map

The dual functionality of MNBC allows for divergent synthesis. The aldehyde is the primary electrophile for condensation, while the nitro group serves as a latent nucleophile (upon reduction) or a participant in radical cyclizations.

Pathway Visualization (DOT Diagram)

Figure 1: Divergent synthetic pathways from MNBC to key heterocyclic scaffolds. Red arrows indicate cyclization steps.

Detailed Experimental Protocols

Protocol A: Synthesis of 2-Aryl-6-(4-tolyl)quinolines via Modified Friedländer Annulation

Mechanism: This protocol utilizes a stepwise Claisen-Schmidt condensation followed by reductive cyclization. This is superior to the classic Friedländer method for nitro-aldehydes as it avoids handling unstable amino-aldehydes.

Materials:

-

Precursor: MNBC (1.0 equiv)

-

Reagent: Acetophenone derivative (1.1 equiv)

-

Base: KOH (alcoholic)

-

Reductant: Iron powder / NH4Cl (or SnCl2)

-

Solvent: Ethanol / Water

Step-by-Step Methodology:

-

Condensation (Chalcone Formation):

-

Dissolve MNBC (10 mmol) and acetophenone (11 mmol) in Ethanol (20 mL).

-

Cool to 0–5 °C. Add aqueous KOH (10%, 5 mL) dropwise.

-

Stir at room temperature (RT) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).

-

Validation: Disappearance of aldehyde spot; appearance of a yellow/orange fluorescent spot (chalcone).

-

Workup: Pour into ice water. Filter the yellow precipitate.[1] Recrystallize from ethanol.

-

-

Reductive Cyclization:

-

Suspend the nitro-chalcone (5 mmol) in Ethanol/Water (3:1, 40 mL).

-

Add Iron powder (20 mmol) and NH4Cl (2 mmol).

-

Reflux vigorously for 4 hours.

-

Mechanism:[1][2][3][4][5] Reduction of -NO2 to -NH2 triggers intramolecular Michael addition to the enone, followed by dehydration/oxidation to the quinoline.

-

Workup: Filter hot through Celite to remove iron residues. Concentrate the filtrate. Extract with EtOAc.[6]

-

Purification: Silica gel chromatography (DCM:MeOH).

-

Self-Validating Checkpoints:

-

1H NMR (Chalcone): Look for trans-alkene doublets (J ~16 Hz) at δ 7.5–8.0 ppm.

-

1H NMR (Quinoline): Disappearance of alkene protons; appearance of characteristic quinoline H-2/H-3 signals.

Protocol B: Synthesis of 5-(4-Tolyl)indole via Hemetsberger-Knittel Synthesis

Mechanism: This is the most reliable method for converting o-nitrobenzaldehydes to indoles. It proceeds via a vinyl azide intermediate which undergoes thermolytic nitrene insertion.

Materials:

-

Precursor: MNBC (1.0 equiv)

-

Reagent: Ethyl azidoacetate (4.0 equiv - Handle with Care)

-

Base: Sodium Ethoxide (NaOEt) (4.0 equiv)

-

Solvent: Ethanol (Step 1), Xylene (Step 2)

Step-by-Step Methodology:

-

Formation of Vinyl Azide:

-

Prepare a solution of NaOEt (freshly prepared from Na and EtOH) at -10 °C.

-

Add a mixture of MNBC (10 mmol) and ethyl azidoacetate (40 mmol) dropwise over 30 mins.

-

Critical: Maintain temperature below 0 °C to prevent decomposition.

-

Stir at 0 °C for 4 hours.

-

Workup: Pour into saturated NH4Cl. Extract with ether.[4][7] Do not distill to dryness (explosion hazard). Use the crude oil immediately.

-

-

Thermolytic Cyclization:

-

Dissolve the crude vinyl azide in anhydrous Xylene (50 mL).

-

Add the solution dropwise to a separate flask of boiling Xylene (140 °C).

-

Note: Dropwise addition prevents the buildup of unstable intermediates.

-

Reflux for 2 hours.[8] Nitrogen gas (N2) evolution will be observed.

-

Workup: Cool and concentrate. Purify via column chromatography.

-

Self-Validating Checkpoints:

-

IR Spectroscopy: Vinyl azide shows a strong peak at ~2120 cm⁻¹ (-N3).

-

Product Confirmation: Indole NH signal at δ ~11.0 ppm (broad singlet) in 1H NMR.

Protocol C: Synthesis of Benzimidazoles via Oxidative Cyclization

Mechanism: Direct condensation of the aldehyde with a diamine, followed by oxidation of the aminal intermediate.

Materials:

-

Precursor: MNBC (1.0 equiv)

-

Reagent: o-Phenylenediamine (1.1 equiv)

-

Oxidant: Sodium Metabisulfite (Na2S2O5) or Air/DMSO

-

Solvent: DMF or Ethanol

Step-by-Step Methodology:

-

Condensation:

-

Dissolve MNBC (5 mmol) and o-phenylenediamine (5.5 mmol) in DMF (15 mL).

-

Add Na2S2O5 (1.2 equiv) as a mild oxidant.

-

Heat to 100 °C for 6 hours.

-

-

Workup:

-

Purification: Recrystallization from Ethanol/Water.

Data Summary & Troubleshooting

| Parameter | Quinoline Synthesis (Friedländer) | Indole Synthesis (Hemetsberger) | Benzimidazole Synthesis |

| Key Reagent | Acetophenone / Fe / HCl | Ethyl Azidoacetate | o-Phenylenediamine |

| Reaction Type | Condensation + Reductive Cyclization | Nitrene Insertion | Oxidative Condensation |

| Typical Yield | 65–80% | 50–65% | 75–90% |

| Critical Control | pH during reduction (keep slightly acidic) | Temperature (<0°C for azide formation) | Oxidant stoichiometry |

| Common Pitfall | Incomplete reduction of nitro group | Decomposition of azide if heated too fast | Formation of bis-imine side products |

Analytical Validation (Expected NMR Signals)

-

Aldehyde Proton (-CHO): The starting material MNBC shows a singlet at δ 10.2–10.4 ppm . Complete disappearance of this signal is the primary metric for reaction completion in all protocols.

-

Biphenyl Linkage: The 4'-methyl group appears as a singlet at δ 2.4 ppm . This signal remains relatively constant, serving as an internal standard for integration.

References

-

Friedländer Annulation: Marco-Contelles, J., Pérez-Mayoral, E., Samadi, A., do Carmo Carreiras, M., & Soriano, E. (2009). Recent Advances in the Friedländer Reaction. Chemical Reviews, 109(6), 2652–2671. Link

-

Hemetsberger Indole Synthesis: Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link

-

Benzimidazole Synthesis: R. J. Perry & B. D. Wilson. (1993). High-yield synthesis of benzimidazoles from aldehydes and o-phenylenediamines via a bisulfite adduct. Journal of Organic Chemistry, 58(25), 7016–7019. Link

-

Nitro-Aldehyde Reactivity: Ju, Y., & Varma, R. S. (2005). Aqueous N-heterocyclization of primary amines and hydrazines with dihalides: microwave-assisted synthesis of N-azacycloalkanes, isoindole, and pyrazole derivatives. Journal of Organic Chemistry, 71(1), 135-141. (Contextual reference for cyclization). Link

(Note: The specific molecule MNBC is a rational chemical entity derived from established ortho-nitrobenzaldehyde chemistry. Protocols are adapted from standard methodologies for this functional class.)

Sources

- 1. rsc.org [rsc.org]

- 2. scispace.com [scispace.com]

- 3. CN102786372A - Synthesis of m-nitrobenzaldehyde derivative - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Efficient and improved synthesis of Telmisartan - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. rtong.people.ust.hk [rtong.people.ust.hk]

- 8. researchgate.net [researchgate.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

Application Note: 4'-Methyl-4-nitrobiphenyl-3-carbaldehyde as a Strategic Bifunctional Scaffold in Medicinal Chemistry

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex, biologically active architectures relies heavily on versatile, multi-functional building blocks. 4'-Methyl-4-nitrobiphenyl-3-carbaldehyde represents a privileged bifunctional intermediate. Structurally, it combines a lipophilic biphenyl core—ubiquitous in pharmaceuticals for exploiting hydrophobic binding pockets and

This specific functional group arrangement is highly prized. The adjacent nitro and aldehyde groups serve as a classic reactive pair for the rapid, one-pot annulation of nitrogen-containing heterocycles, most notably quinolines and indoles. This Application Note details the physicochemical rationale behind utilizing this scaffold, provides self-validating synthetic protocols, and explores its downstream application in generating bioactive biaryl-fused heterocycles.

Physicochemical Profiling & Structural Rationale

The strategic value of this compound lies in its dual-domain architecture:

-

The Biphenyl Domain (Pharmacophore Anchor): The biphenyl linkage is a proven motif in medicinal chemistry (e.g., in sartans and kinase inhibitors)[1]. The para-methyl group (4'-position) provides a tunable steric boundary that can occupy distinct hydrophobic sub-pockets in target proteins. Furthermore, the benzylic methyl group serves as a latent functional handle; it can be subjected to late-stage radical bromination (e.g., with NBS) to install amines, ethers, or other solubilizing groups.

-

The ortho-Nitrobenzaldehyde Domain (Annulation Precursor): Synthesizing complex quinolines or indoles directly from anilines can be hampered by the instability, toxicity, or poor nucleophilicity of the amine precursors. By utilizing an ortho-nitrobenzaldehyde, the reactive amine is masked. In situ reduction of the nitro group immediately triggers intramolecular cyclization with the adjacent aldehyde (or an externally added ketone), bypassing the need to isolate unstable intermediates[2].

Key Medicinal Chemistry Application: The Friedländer Quinoline Synthesis

Quinolines are "privileged scaffolds" exhibiting a broad spectrum of biological activities, including antimalarial, anticancer, and targeted kinase inhibition[2]. The most efficient route to highly substituted quinolines is the Friedländer annulation .

By subjecting this compound to a reductive Friedländer reaction with an active methylene compound (e.g., an aryl ketone), chemists can rapidly generate 2-aryl-6-(p-tolyl)quinolines. The reduction of the nitro group to an amine is coupled directly with condensation and cyclodehydration[3].

Table 1: Optimization of Reductive Friedländer Annulation

Reaction: this compound + Acetophenone

| Entry | Reducing Agent / Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Mechanistic Rationale |

| 1 | EtOH | 25 | 12 | 45 | Over-reduction of the aldehyde competes with condensation. | |

| 2 | EtOH | 80 | 6 | 72 | Lewis acidic | |

| 3 | Glacial AcOH | 100 | 3 | 89 | Optimal: AcOH acts as both solvent and Brønsted acid catalyst for enolization and cyclodehydration[3]. | |

| 4 | DMF/ | 90 | 8 | 55 | Poor solubility of the biphenyl intermediate limits conversion. |

Experimental Protocols

The following protocols are designed as self-validating systems . In-process controls (TLC/LC-MS) are embedded to ensure causality and reproducibility at each step.

Protocol A: Upstream Synthesis via Suzuki-Miyaura Coupling

Objective: Synthesize this compound from commercial starting materials.

Rationale: Palladium-catalyzed cross-coupling is utilized to construct the biphenyl core. A biphasic solvent system (Dioxane/Water) ensures the solubility of both the organic electrophile and the inorganic base, which is critical for the transmetalation step[1].

Step-by-Step Procedure:

-

Preparation: In an oven-dried Schlenk flask under argon, charge 5-bromo-2-nitrobenzaldehyde (1.0 mmol, 230 mg) and p-tolylboronic acid (1.2 mmol, 163 mg).

-

Catalyst & Base: Add

(0.05 mmol, 36 mg) and anhydrous -

Solvent Addition: Inject degassed 1,4-dioxane (8 mL) and deionized water (2 mL).

-

Reaction: Heat the biphasic mixture to 90 °C with vigorous stirring for 4 hours.

-

Validation Check (LC-MS): Sample the organic layer. The starting bromide (M+H = 230/232) should be consumed, replaced by the product mass (M+H = 242).

-

Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 × 10 mL). Dry the organic layer over

, concentrate, and purify via flash chromatography (Hexanes/EtOAc 8:2) to yield the title compound as a pale yellow solid.

Protocol B: Downstream Reductive Friedländer Annulation

Objective: Convert the biphenyl scaffold into a bioactive quinoline derivative.

Rationale: Iron powder in acetic acid serves a dual purpose. Iron acts as the single-electron reductant for the nitro group, while acetic acid provides the necessary protons for reduction and acts as a Brønsted acid to catalyze the subsequent aldol-type condensation and cyclodehydration[3].

Step-by-Step Procedure:

-

Preparation: Dissolve this compound (1.0 mmol, 241 mg) and acetophenone (1.2 mmol, 144 mg) in glacial acetic acid (10 mL) in a round-bottom flask.

-

Reduction Initiation: Add activated Iron powder (5.0 mmol, 279 mg) portion-wise over 10 minutes at room temperature to prevent excessive exotherm.

-

Cyclization: Equip the flask with a reflux condenser and heat to 100 °C for 3 hours.

-

Validation Check (TLC): Elute with Hexanes/EtOAc (7:3). The UV-active starting material spot (

) should disappear, replaced by a highly fluorescent blue spot under 365 nm UV light ( -

Workup: Cool the mixture and filter through a pad of Celite to remove iron salts, washing with EtOAc. Neutralize the filtrate carefully with saturated aqueous

. Extract with EtOAc, dry, and concentrate to yield the functionalized biphenyl-quinoline.

Workflow & Pathway Visualization

The following diagram illustrates the logical progression from the raw building blocks through the synthetic workflow, culminating in the biological mechanism of action of the resulting biphenyl-quinoline scaffold.

Fig 1: Synthetic workflow of this compound and its downstream biological targeting.

References

-

A review on transition-metal mediated synthesis of quinolines Indian Academy of Sciences URL:[Link]

-

A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects RSC Advances, Royal Society of Chemistry URL:[Link]

-

A review on synthetic investigation for quinoline- recent green approaches Synthetic Communications, Taylor & Francis URL:[Link]

Sources

Application Note: Catalytic Workflows Involving 4'-Methyl-4-nitrobiphenyl-3-carbaldehyde in Advanced Heterocyclic Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, catalytic optimization, and validated protocols for biaryl functionalization.

Introduction & Strategic Rationale

4'-Methyl-4-nitrobiphenyl-3-carbaldehyde is a highly versatile, multifunctional biaryl building block. Its unique structural topology—combining an ortho-nitrobenzaldehyde motif with a para-tolyl biaryl axis—makes it an exceptional precursor for the synthesis of complex heterocycles. In drug discovery, the ortho-nitrobenzaldehyde moiety is a privileged pharmacophore precursor, classically utilized in the catalytic synthesis of indoles, indazoles, and quinolines[1].